4-Desmethoxy Omeprazole-d3 Sulfide is a deuterated derivative of the widely used proton pump inhibitor Omeprazole. This compound is characterized by the substitution of a deuterium atom at specific positions, enhancing its utility in pharmacokinetic studies and metabolic research. The molecular formula for 4-Desmethoxy Omeprazole-d3 Sulfide is CHDNOS, with a molecular weight of 302.41 g/mol .
4-Desmethoxy Omeprazole-d3 Sulfide is classified as a stable isotope-labeled compound, specifically designed for use in scientific research. It is primarily sourced from chemical suppliers specializing in reference materials and isotopically labeled compounds, such as BenchChem and SynZeal . This compound falls under the category of pharmaceutical intermediates and is often used in studies related to drug metabolism and pharmacokinetics.
The synthesis of 4-Desmethoxy Omeprazole-d3 Sulfide involves several steps, primarily focusing on the deuteration of the parent compound, Omeprazole Sulfide. One common method includes:
Industrial production typically mirrors laboratory synthesis but emphasizes optimizing reaction conditions to maximize yield and purity .
4-Desmethoxy Omeprazole-d3 Sulfide can undergo various chemical reactions, including:
These reactions are critical for synthesizing analogs for further pharmacological evaluation .
4-Desmethoxy Omeprazole-d3 Sulfide acts as a proton pump inhibitor by targeting the H+/K+-ATPase enzyme located in gastric parietal cells. The mechanism involves:
Pharmacokinetic studies indicate that the bioavailability of Omeprazole (the parent compound) ranges between 35% to 76%, which may be relevant when assessing the effects of its deuterated form .
The physical properties of 4-Desmethoxy Omeprazole-d3 Sulfide include:
Chemical properties involve its stability under various pH conditions, making it suitable for pharmaceutical formulations. The compound's melting point and boiling point data are not extensively documented but are essential for practical applications in drug formulation .
4-Desmethoxy Omeprazole-d3 Sulfide has several significant applications in scientific research:
This compound serves as an essential tool in advancing our understanding of proton pump inhibitors and their metabolic pathways, contributing significantly to pharmaceutical sciences.
4-Desmethoxy Omeprazole-d3 Sulfide is a deuterium-labeled isotopologue of an omeprazole derivative, specifically engineered to enhance pharmaceutical research capabilities. This compound serves as a critical reference standard in drug development, enabling precise metabolic and pharmacokinetic studies of proton pump inhibitors (PPIs) like omeprazole. Its design strategically incorporates deuterium atoms at key positions to exploit kinetic isotope effects, thereby refining analytical methodologies without altering primary biological interactions [2] [5].
The compound is systematically named 2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole, reflecting its core benzimidazole scaffold and deuterated methoxy group. It is commonly abbreviated as 4-Desmethoxy Omeprazole-d3 Sulfide or designated by its CAS Registry Number 1794938-78-5 [2] [5]. The molecular formula C₁₆H₁₄D₃N₃OS (molecular weight: 302.41 g/mol) confirms the replacement of three hydrogen atoms with deuterium at the methoxy substituent [2] [7]. The SMILES notation [2H]C([2H])([2H])Oc1ccc2nc(SCc3ncc(C)cc3C)[nH]c2c1 explicitly defines its isotopic labeling [2].
Table 1: Chemical Identifier Summary
| Category | Descriptor |
|---|---|
| IUPAC Name | 2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole |
| CAS Number | 1794938-78-5 |
| Molecular Formula | C₁₆H₁₄D₃N₃OS |
| Molecular Weight | 302.41 g/mol |
| SMILES | [2H]C([2H])([2H])Oc1ccc2nc(SCc3ncc(C)cc3C)[nH]c2c1 |
| Key Synonyms | 4-Desmethoxy Omeprazole-d3 Sulfide; Omeprazole-d3 Sulfide Derivative |
4-Desmethoxy Omeprazole-d3 Sulfide belongs to the benzimidazole class of PPIs. Its structure features:
Structurally, it differs from metabolites like 4-Desmethoxy-4-chloro Omeprazole Sulfide (used in lumacaftor analysis) by the absence of a chloro substituent [4]. The deuterated analog 4-Desmethoxy Omeprazole-d3 (non-sulfide) further illustrates variability, possessing a sulfoxide group and molecular weight of 318.41 g/mol .
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9